The Physicochemical Landscape of 6-Methyl-4-nitro-1H-indazole: A Blueprint for Kinase Inhibitor Development
The Physicochemical Landscape of 6-Methyl-4-nitro-1H-indazole: A Blueprint for Kinase Inhibitor Development
Executive Summary
In the realm of modern medicinal chemistry, the indazole scaffold is universally recognized as a "privileged structure," frequently serving as the core pharmacophore for small-molecule kinase inhibitors targeting oncogenic pathways[1]. Among these derivatives, 6-Methyl-4-nitro-1H-indazole (CAS: 857773-68-3) emerges as a highly versatile synthetic building block[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated experimental methodologies, designed to guide researchers in the synthesis and downstream functionalization of this critical intermediate.
Chemical Identity and Structural Causality
The specific substitution pattern of 6-methyl-4-nitro-1H-indazole dictates its chemical reactivity and physical behavior. The strongly electron-withdrawing nitro group at the C4 position significantly reduces the electron density of the indazole core, increasing the acidity of the N-H bond[3]. Conversely, the methyl group at the C6 position introduces a lipophilic domain, which enhances solubility in organic solvents while sterically influencing downstream electrophilic substitutions[3].
Table 1: Core Physicochemical Properties
| Property | Value | Mechanistic Causality & Impact |
| CAS Number | 857773-68-3[2] | Unique identifier for regulatory tracking and procurement. |
| Molecular Formula | C8H7N3O2[2] | Dictates fundamental stoichiometry and mass balance. |
| Molecular Weight | 177.16 g/mol [2] | Low molecular weight leaves ample room (<300 Da) for downstream functionalization while adhering to Lipinski’s Rule of Five. |
| Appearance | Yellow Solid[4] | The distinct yellow color is indicative of extended |
| Aqueous Solubility | Low (Predicted)[3] | The nonpolar benzene ring and methyl group dominate the solvation profile, necessitating organic co-solvents for biological assays. |
| Organic Solubility | High in DMSO/DMF[3] | Facilitates the preparation of highly concentrated stock solutions for in vitro high-throughput screening. |
De Novo Synthesis & Mechanistic Validation
The synthesis of 4,6-disubstituted 1H-indazoles requires precise regiochemical control[4]. A highly efficient, industrially scalable route involves the diazotization and subsequent intramolecular cyclization of 2,5-dimethyl-3-nitroaniline[1].
Causality in Experimental Design: The reaction utilizes sodium nitrite in an acidic medium to generate a highly reactive nitrosonium ion. Maintaining a temperature of 0–5 °C is critical; it prevents the premature decomposition of the unstable diazonium intermediate into a phenol. The adjacent methyl group then undergoes an intramolecular cyclization, a reaction driven by the thermodynamic stability of the resulting aromatic indazole system.
Fig 1. Synthetic workflow and cyclization mechanism of 6-methyl-4-nitro-1H-indazole.
Protocol 1: Synthesis and Self-Validating Characterization
-
Reagent Preparation: Dissolve 2,5-dimethyl-3-nitroaniline in glacial acetic acid under continuous magnetic stirring[1].
-
Diazotization: Cool the reaction vessel to 0–5 °C using an ice-water bath. Add an aqueous solution of sodium nitrite (NaNO₂) dropwise, strictly maintaining the internal temperature below 5 °C[1].
-
Cyclization: Allow the reaction mixture to slowly warm to room temperature. Stir overnight to ensure complete intramolecular cyclization.
-
Isolation: Quench the reaction by pouring it over crushed ice. Filter the resulting precipitate under a vacuum and wash with cold water. The expected yield is approximately 52% as a yellow solid[4].
-
Self-Validation (Structural Identification): Confirm the product identity and purity (>98%) via HPLC and NMR. The 1H-NMR (400MHz, d6-DMSO) must show the following characteristic shifts:
12.46 (br, 1H, indazole N-H), 8.20 (s, 1H), 8.10 (s, 1H), 7.87 (s, 1H), and 2.35 (s, 3H, methyl group)[4]. ESI-MS should yield a mass-to-charge ratio of 178.18 [M+H][4].
Downstream Functionalization for Kinase Inhibition
6-Methyl-4-nitro-1H-indazole is rarely the final therapeutic agent; rather, it is a strategic precursor. The most critical downstream modification is the electrophilic iodination at the C3 position to yield 3-iodo-6-methyl-4-nitro-1H-indazole[1].
Causality in Experimental Design: The C3 position of the indazole ring is highly susceptible to electrophilic aromatic substitution[1]. The introduction of the heavy iodine atom provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling)[5]. This allows medicinal chemists to rapidly attach diverse aryl or heteroaryl groups, tuning the molecule to perfectly fit the ATP-binding pocket of target kinases, such as those in the RAF-MEK-ERK pathway[5].
Fig 2. Downstream functionalization pathway targeting oncogenic kinase networks.
Thermodynamic Solubility Profiling
Because aromatic nitro compounds are generally slightly soluble to insoluble in water[3], rigorous solubility profiling is required before advancing the compound into biological screening.
Protocol 2: Kinetic & Thermodynamic Solubility Evaluation
-
Saturation: Add an excess of 6-methyl-4-nitro-1H-indazole (e.g., 5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4, DMSO, or Methanol) in an Eppendorf tube.
-
Equilibration: Agitate the suspension on a thermoshaker at 25 °C for 24 hours. Causality: This extended timeframe ensures the system transitions from kinetic solubility to true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Causality: High-speed centrifugation is mandatory to pellet all undissolved micro-particles; suspended solids will artificially inflate UV absorbance readings, leading to false-positive solubility data.
-
Self-Validation (Quantification): Carefully extract the supernatant, dilute it in the mobile phase, and analyze it via HPLC-UV at the compound's
. Validate the quantification by comparing the peak area against a pre-established standard curve (R² > 0.99) generated from a fully dissolved DMSO stock.
References
1.[2] 857773-68-3 | 6-甲基-4-硝基-1H-吲唑 | 摩库 - MolCore. MolCore. URL: 2.[4] CN107805221A - Method for preparing 1H-indazole derivative. Google Patents. URL: 3.[1] Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. Benchchem. URL: 4.[5] Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem. URL: 5.[3] An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem. URL:
